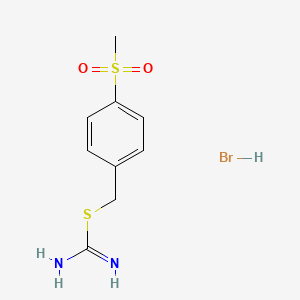
S-(4-Methanesulfonylbenzyl)Isothiourea Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE is a chemical compound with the molecular formula C9H13BrN2O2S2 and a molecular weight of 325.248. It is known for its unique structure, which includes a benzyl group substituted with a methylsulfonyl group and an imidothiocarbamate moiety.
准备方法
The synthesis of 4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE typically involves the reaction of 4-(methylsulfonyl)benzyl bromide with imidothiocarbamate under specific conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), and requires the presence of a base to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
科学研究应用
4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE involves its interaction with specific molecular targets. The imidothiocarbamate moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE can be compared with other similar compounds, such as:
- 4-FLUOROBENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE
- 1-(4-(METHYLSULFONYL)BENZYL)HEXAMETHYLENETETRAMINIUM BROMIDE
- 2-(4-CARBAMIMIDOYLSULFANYLMETHYL-BENZYL)-ISOTHIOUREA, DI-HYDROBROMIDE These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities .
属性
CAS 编号 |
92222-28-1 |
|---|---|
分子式 |
C9H13BrN2O2S2 |
分子量 |
325.3 g/mol |
IUPAC 名称 |
(4-methylsulfonylphenyl)methyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C9H12N2O2S2.BrH/c1-15(12,13)8-4-2-7(3-5-8)6-14-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H |
InChI 键 |
VVHFKZOVTLSJRV-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CSC(=N)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


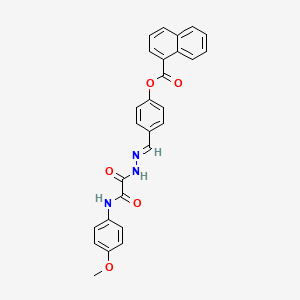
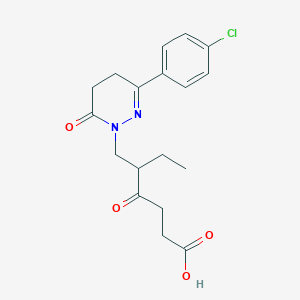

![3-Ethyl 1,2-diisopropyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11944876.png)




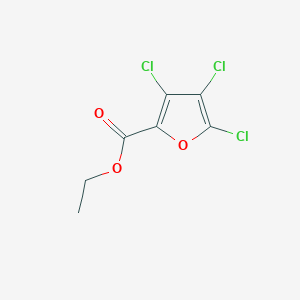
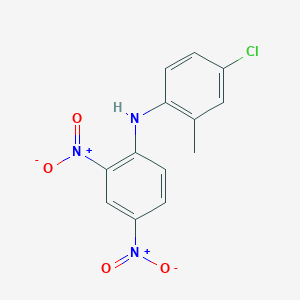

![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)

![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)
